

Flt3-IN-3: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. **Flt3-IN-3** is a potent and selective inhibitor of FLT3 kinase activity, targeting both wild-type (WT) and mutated forms of the receptor.[1][2] This document provides detailed application notes and protocols for the use of **Flt3-IN-3** in cell culture experiments.

Chemical Properties and Solubility

Proper dissolution of **Flt3-IN-3** is critical for accurate and reproducible experimental results. It is a solid compound with the following molecular formula: C27H38N8O and a molecular weight of 490.64.[1][3] **Flt3-IN-3** is sparingly soluble in aqueous solutions like PBS but exhibits good solubility in several organic solvents commonly used for cell culture applications.[3]

Table 1: Solubility of Flt3-IN-3



Solvent	Solubility	Reference	
Dimethyl Sulfoxide (DMSO)	98 mg/mL (199.73 mM)	[2]	
Dimethyl Sulfoxide (DMSO)	10 mg/mL	[3]	
Ethanol	49 mg/mL	[2]	
Ethanol	15 mg/mL	[3]	
Dimethylformamide (DMF)	10 mg/mL	[3]	
Phosphate-Buffered Saline (PBS, pH 7.2)	Insoluble	[3]	

Note: The variability in reported solubility values may be attributed to differences in experimental conditions or the purity of the compound.

Biological Activity

FIt3-IN-3 is a highly potent inhibitor of FLT3 kinase. It demonstrates significant activity against both the wild-type receptor and clinically relevant mutant forms, such as the D835Y substitution in the tyrosine kinase domain and internal tandem duplications (ITD). Its inhibitory action leads to the suppression of downstream signaling pathways, resulting in cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

Table 2: Inhibitory Activity of Flt3-IN-3

Target	IC50 (nM)	Reference	
FLT3 (WT)	13	[1][2]	
FLT3 (D835Y)	8	[1][2]	
FLT3-ITD	3	[3]	

Table 3: Anti-proliferative Activity of Flt3-IN-3



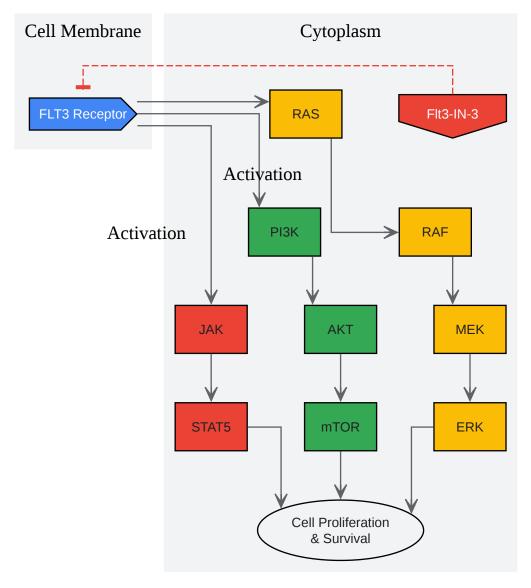
Cell Line	FLT3 Status	GI50 (nM)	Reference
MV4-11	FLT3-ITD	7	[3]
MOLM-13	FLT3-ITD	Low nanomolar	[2]

Signaling Pathway

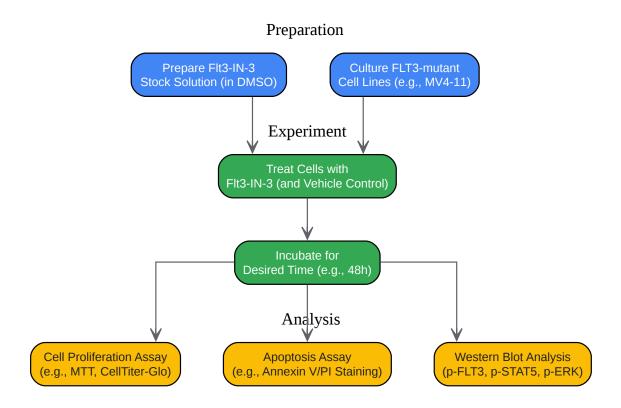
Flt3-IN-3 exerts its effects by inhibiting the constitutive activation of the FLT3 signaling pathway, which is a hallmark of certain AML subtypes. Upon binding of its ligand (FL), or due to activating mutations, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for leukemic cell proliferation and survival. **Flt3-IN-3** blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.



Inhibition







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